1-[(5-Nitrofuran-2-yl)methyl]piperidin-4-ol
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Overview
Description
1-[(5-Nitrofuran-2-yl)methyl]piperidin-4-ol is a compound that features a piperidine ring substituted with a nitrofuran moiety. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and biologically active compounds . The nitrofuran group is known for its antimicrobial properties, making this compound of interest in drug development and other scientific research .
Preparation Methods
The synthesis of 1-[(5-Nitrofuran-2-yl)methyl]piperidin-4-ol typically involves the reaction of 5-nitrofuraldehyde with piperidine derivatives. One common method includes the use of acetic acid and sodium triacetoxyborohydride in dichloromethane as the solvent . The reaction is carried out at room temperature for about 12 hours, followed by purification through column chromatography to obtain the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
1-[(5-Nitrofuran-2-yl)methyl]piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The nitro group in the nitrofuran can be reduced to an amine, which can further react to form various derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine ring.
Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(5-Nitrofuran-2-yl)methyl]piperidin-4-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(5-Nitrofuran-2-yl)methyl]piperidin-4-ol involves its interaction with microbial enzymes and cellular components. The nitrofuran moiety is known to undergo reduction within microbial cells, leading to the formation of reactive intermediates that can damage DNA and other cellular structures . This results in the antimicrobial activity observed with this compound.
Comparison with Similar Compounds
Similar compounds to 1-[(5-Nitrofuran-2-yl)methyl]piperidin-4-ol include other piperidine derivatives and nitrofuran-containing compounds. For example:
Piperidine derivatives: Compounds like 4-(piperidin-1-yl)pyridine and N-(piperidine-4-yl)benzamide have shown various biological activities, including anticancer and antimicrobial effects.
Nitrofuran compounds: Other nitrofuran derivatives, such as nitrofurantoin, are well-known for their antimicrobial properties.
The uniqueness of this compound lies in its combined structure, which allows it to exhibit properties of both piperidine and nitrofuran moieties, making it a versatile compound for various applications .
Properties
IUPAC Name |
1-[(5-nitrofuran-2-yl)methyl]piperidin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c13-8-3-5-11(6-4-8)7-9-1-2-10(16-9)12(14)15/h1-2,8,13H,3-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URJBOOGMKQGAIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=CC=C(O2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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